Product packaging for 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene(Cat. No.:CAS No. 463946-39-6)

1-(3-Bromoprop-1-ynyl)-3-methoxybenzene

Cat. No.: B2866968
CAS No.: 463946-39-6
M. Wt: 225.085
InChI Key: HFFALYRTEZBHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Bromoprop-1-ynyl)-3-methoxybenzene is an organic compound with the molecular formula C10H9BrO and a molecular weight of 225.082 g/mol . This achiral molecule is provided as a validated chemical substance for use in synthetic chemistry research . Its structure features a methoxy-substituted benzene ring attached to a 3-bromopropyne chain, making it a valuable multifunctional building block in organic synthesis . The terminal alkyne and bromine functional groups offer versatile reactivity, allowing researchers to employ this compound in various metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, to construct more complex molecular architectures. The bromopropynyl moiety is analogous to that found in propargyl bromide, a known alkylating agent and reagent used in Barbier-type reactions and click chemistry, suggesting potential applications in materials science and medicinal chemistry for creating novel compounds . This product is intended for use as a reference standard and synthetic intermediate in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use, as compounds containing bromoalkyne groups may be hazardous .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO B2866968 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene CAS No. 463946-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFALYRTEZBHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463946-39-6
Record name 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 1 3 Bromoprop 1 Ynyl 3 Methoxybenzene

Convergent and Divergent Synthetic Pathways

The synthesis of 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene can be approached through convergent pathways, where the aryl and the propargyl bromide fragments are synthesized separately and then combined, or divergent pathways, where a common intermediate is diversified.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Alkynes

Palladium-catalyzed cross-coupling reactions are fundamental in forming the C(sp²)-C(sp) bond between the 3-methoxyphenyl (B12655295) group and the propargyl moiety. nih.govacs.org These reactions are known for their efficiency and broad functional group tolerance. nih.govacs.org

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

In a typical synthesis of an aryl alkyne precursor to this compound, 1-iodo-3-methoxybenzene would be coupled with a suitable terminal alkyne, such as propargyl alcohol, in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt, often CuI. scispace.comwashington.edu The reaction is generally carried out in a solvent like THF or an amine base such as triethylamine (B128534) which also serves to neutralize the hydrogen halide byproduct. wikipedia.orgnrochemistry.com

Key features of the Sonogashira coupling include:

Mild Reaction Conditions : Often proceeding at room temperature. wikipedia.orgnrochemistry.com

Catalyst System : A dual system of palladium and copper is classic, though copper-free variants exist to prevent the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org

Base : An amine base is crucial for the reaction mechanism. libretexts.org

Reactant 1Reactant 2Catalyst SystemBase/SolventProduct
1-iodo-3-methoxybenzenePropargyl alcoholPd(PPh₃)₂, CuITriethylamine1-(3-hydroxyprop-1-ynyl)-3-methoxybenzene
1-bromo-3-methoxybenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIDiisopropylamine/THF1-(3-trimethylsilylprop-1-ynyl)-3-methoxybenzene

This table represents typical reactants and conditions for Sonogashira coupling to form precursors to the target compound.

Palladium-catalyzed cross-coupling reactions can also be performed with organometallic reagents, such as triorganoindium compounds. acs.orgrsc.org These reagents offer an alternative to the more traditional organoboron or organotin compounds and can be prepared from aryl iodides and indium metal. acs.org The resulting arylindium species can then couple with various electrophiles, including alkynyl halides, in the presence of a palladium catalyst. acs.orgacs.org

A notable advantage of using triorganoindium reagents is that all three organic groups attached to the indium can be transferred, leading to high reaction efficiency. acs.org The reaction of a tri(3-methoxyphenyl)indium reagent with a propargyl halide derivative in the presence of a palladium catalyst would yield the desired aryl alkyne structure. These reactions often show excellent chemoselectivity. acs.org

Copper-Mediated Alkynylation and Propargylic Bromination

Copper-catalyzed or mediated reactions provide a complementary approach to palladium-based methods for the synthesis of aryl alkynes. nih.govresearchgate.net Copper catalysis is particularly relevant for the coupling of terminal alkynes with aryl halides, a reaction that is central to forming the core structure of the target molecule. researchgate.net

Following the formation of the aryl alkyne, such as 1-(3-hydroxyprop-1-ynyl)-3-methoxybenzene, the next crucial step is the introduction of the bromine atom at the propargylic position. Propargylic bromination can be achieved by treating the corresponding propargylic alcohol with reagents like phosphorus tribromide (PBr₃). wikipedia.org This reaction converts the hydroxyl group into a bromide, a good leaving group for subsequent reactions. wikipedia.org

Starting MaterialReagentConditionsProduct
1-(3-hydroxyprop-1-ynyl)-3-methoxybenzenePBr₃Anhydrous ether, 0 °C to rtThis compound
1-(3-hydroxyprop-1-ynyl)-3-methoxybenzeneCBr₄, PPh₃Dichloromethane, 0 °CThis compound

This table illustrates common methods for propargylic bromination.

Indium-Catalyzed Approaches to Propargyl Ether Precursors

Indium catalysts have emerged as effective tools in organic synthesis, including in the formation of propargyl ethers, which can serve as precursors to the target compound. rsc.orgnih.gov Indium(III) halides can efficiently catalyze the intramolecular hydroarylation of aryl propargyl ethers. rsc.org While this specific reaction may not directly produce this compound, the principles of indium catalysis are relevant for activating propargylic systems. researchgate.net For instance, indium catalysts can be used in the synthesis of propargyl alcohols through the addition of terminal alkynes to aldehydes. organic-chemistry.org

Indium catalysis can also be employed in annulation reactions involving propargyl ethers, demonstrating their utility in activating these substrates for carbon-carbon bond formation. nih.govrsc.org

Regioselective and Stereoselective Synthesis of Propargylic Systems

The synthesis of propargylic systems often requires careful control of regioselectivity and stereoselectivity, especially when chiral centers are involved. nih.govresearchgate.net While this compound is achiral, the methodologies for controlling selectivity in related systems are highly relevant.

Regioselectivity becomes critical when dealing with unsymmetrical alkynes or when multiple reaction sites are present. For example, in the functionalization of a propargylic C-H bond, the reaction can be directed to a specific position. nih.gov Metal catalysts, such as those based on iridium, can achieve high regioselectivity in the silylation of terminal methyl positions of alkynes. nih.gov

Stereoselective synthesis is crucial for creating specific enantiomers or diastereomers of chiral propargylic compounds. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. acs.org For instance, iridium-catalyzed enantioselective functionalization of propargylic C-H bonds allows for the synthesis of valuable stereodefined products. nih.gov While not directly applicable to the synthesis of the achiral target compound, these advanced methods highlight the level of control achievable in modern synthetic chemistry.

Functional Group Transformations and Derivatization

Functional group transformations are essential for creating derivatives of this compound, allowing for the synthesis of more complex molecules. These transformations can target the propargyl bromide moiety, the methoxy (B1213986) group, or the aromatic ring itself.

A primary and effective method for synthesizing this compound involves the conversion of its corresponding propargylic alcohol, 3-(3-methoxyphenyl)prop-2-yn-1-ol. This transformation is a standard procedure in organic synthesis for producing propargyl bromides. One of the most common reagents for this conversion is phosphorus tribromide (PBr₃). wikipedia.org This reaction typically proceeds with high efficiency, converting the hydroxyl group into a bromide.

Table 1: Synthesis via Propargylic Alcohol Bromination

Precursor Reagent Product Description

This method is widely applicable for the synthesis of various propargyl bromides and is noted for its reliability. wikipedia.org The resulting this compound is a versatile alkylating agent, capable of reacting with nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS) reactions. makingmolecules.comlibretexts.org The methoxy group (-OCH₃) is an activating substituent, meaning it increases the reactivity of the benzene (B151609) ring towards electrophiles compared to benzene itself. It is also an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.org

Given the structure of this compound, the primary sites for electrophilic attack are the C2, C4, and C6 positions of the benzene ring. Due to steric hindrance from the adjacent substituents, the C4 and C6 positions are generally favored.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, forming the nitronium ion (NO₂⁺) as the electrophile. lecturio.com

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ introduces another bromine atom. makingmolecules.comlecturio.com

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid catalyst such as AlCl₃ attaches an acyl group (-COR) to the ring. libretexts.org

The methoxy group itself can also be chemically altered. A common transformation is ether cleavage, typically using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃), to convert the methoxy group into a hydroxyl group (-OH), yielding a phenol.

Table 2: Potential Derivatization Reactions

Reaction Type Reagents Potential Major Products
Nitration HNO₃, H₂SO₄ 1-(3-Bromoprop-1-ynyl)-2-methoxy-4-nitrobenzene and 1-(3-Bromoprop-1-ynyl)-4-methoxy-2-nitrobenzene
Bromination Br₂, FeBr₃ 1-(3-Bromoprop-1-ynyl)-4-bromo-3-methoxybenzene and 1-(3-Bromoprop-1-ynyl)-2-bromo-3-methoxybenzene
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-(4-Acetyl-3-methoxyphenyl)prop-2-yn-1-yl bromide and 1-(2-Acetyl-5-methoxyphenyl)prop-2-yn-1-yl bromide

Sustainable Synthetic Practices for Organobromine Compounds

The increasing focus on environmental protection has driven the development of "green chemistry" principles in organic synthesis. epitomejournals.commdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. paperpublications.org For the synthesis of organobromine compounds like this compound, several sustainable practices can be implemented. researchgate.netbohrium.com

A key concern in traditional bromination reactions is the use of molecular bromine (Br₂), which is toxic and highly reactive. nih.gov Sustainable alternatives focus on generating the brominating agent in situ from safer, more stable sources like potassium bromide (KBr) or hydrobromic acid (HBr) with an oxidant. nih.gov This approach avoids the handling and transportation of hazardous Br₂. nih.gov

Other green chemistry strategies applicable to organobromine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign options like water, supercritical fluids, or ionic liquids, or conducting reactions under solvent-free conditions. paperpublications.orgbohrium.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. epitomejournals.com The development of recyclable catalysts is a significant goal in green chemistry. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts. mdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. paperpublications.orgbohrium.com

Table 3: Principles of Green Chemistry in Organobromine Synthesis

Principle Application in Organobromine Synthesis
Safer Reagents Replacing molecular bromine (Br₂) with in situ generation from bromide salts (e.g., KBr) and an oxidant. nih.gov
Greener Solvents Using water, ionic liquids, or solvent-free conditions to replace volatile and toxic organic solvents. paperpublications.org
Catalysis Using recyclable catalysts to replace corrosive and hazardous reagents often used in classical electrophilic aromatic substitution. epitomejournals.commdpi.com
Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy input. bohrium.com

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. mdpi.com |

By integrating these sustainable practices, the synthesis of this compound and other organobromine compounds can be made safer, more efficient, and more environmentally responsible. bohrium.combohrium.com

Table of Mentioned Compounds

Compound Name
This compound
3-(3-methoxyphenyl)prop-2-yn-1-ol
Phosphorus tribromide
1-(3-Bromoprop-1-ynyl)-2-methoxy-4-nitrobenzene
1-(3-Bromoprop-1-ynyl)-4-methoxy-2-nitrobenzene
1-(3-Bromoprop-1-ynyl)-4-bromo-3-methoxybenzene
1-(3-Bromoprop-1-ynyl)-2-bromo-3-methoxybenzene
1-(4-Acetyl-3-methoxyphenyl)prop-2-yn-1-yl bromide
1-(2-Acetyl-5-methoxyphenyl)prop-2-yn-1-yl bromide
3-(3-Bromoprop-1-ynyl)phenol
Hydrobromic acid
Boron tribromide
Molecular bromine

Mechanistic Principles and Chemical Reactivity of 1 3 Bromoprop 1 Ynyl 3 Methoxybenzene

Propargylic Bromide Reactivity

The propargylic bromide moiety is a key site of reactivity. The proximity of the C-Br bond to the alkyne's π-system enables several distinct mechanistic pathways.

Nucleophilic substitution reactions involving propargylic halides like 1-(3-bromoprop-1-ynyl)-3-methoxybenzene can proceed through several competing mechanisms. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the substitution pattern of the substrate.

S N 2 Mechanism: This pathway involves a direct, backside attack of a nucleophile on the carbon atom bearing the bromine, leading to inversion of stereochemistry if the carbon is chiral. For primary propargylic bromides, this is often a favored pathway with strong nucleophiles.

S N 2' Mechanism: In this pathway, the nucleophile attacks the distal carbon of the alkyne (the γ-carbon), which is an extended conjugation of the typical allylic system. This concerted process results in the displacement of the bromide and a rearrangement of the π-system, typically forming an allene (B1206475) product.

S N 1' Mechanism: This pathway proceeds through a carbocation intermediate. The departure of the bromide leaving group from the propargylic position forms a resonance-stabilized carbocation, known as a propargyl cation. This cation has charge density distributed between the α-carbon (adjacent to the original leaving group) and the γ-carbon of the alkyne. A nucleophile can then attack at either position. Attack at the γ-carbon leads to the S N 1' product, which is often an allenic alcohol or ether. The stability of this intermediate makes propargylic systems, similar to allylic and benzylic halides, susceptible to SN1-type reactions, especially with weak nucleophiles. youtube.com

MechanismDescriptionKey FeaturesTypical Product
S N 2Direct backside attack on the carbon bonded to the bromine.Concerted; second-order kinetics; favored by strong nucleophiles.Substituted alkyne.
S N 2'Nucleophilic attack at the terminal carbon of the alkyne.Concerted; leads to rearrangement.Substituted allene.
S N 1'Proceeds via a resonance-stabilized propargyl cation intermediate.Stepwise; first-order kinetics; favored by weak nucleophiles and ionizing solvents.Mixture of alkyne and allene products.

Propargylic bromides can undergo reactions via radical intermediates, particularly in the presence of radical initiators or certain transition metals. lumenlearning.com These pathways are crucial in various cross-coupling reactions.

A notable example is the enantioselective Negishi arylation of propargylic bromides, where mechanistic studies support a radical chain mechanism. acs.orgnih.gov The process is initiated by a nickel(I) complex that abstracts the bromine atom from the propargylic bromide. nih.gov This step generates a propargylic radical and a nickel(II) species. nih.gov

Key steps in the proposed radical chain mechanism include:

Initiation: A low-valent metal complex, such as a Ni(I) species, performs a halogen-atom abstraction from the propargylic bromide to generate a propargylic radical.

Propagation: The propargylic radical is captured by an arylnickel(II) complex to form a transient organonickel(III) intermediate. acs.orgnih.gov This intermediate then undergoes reductive elimination to yield the final arylated alkyne product and regenerate the Ni(I) complex, which continues the chain reaction. acs.orgnih.gov

Termination: The radical chain can be terminated when two radical species react with each other. lumenlearning.com

The involvement of a propargylic radical intermediate can account for the stereoconvergence often observed in these reactions, where a racemic starting material can lead to a highly enantioenriched product. acs.org The reaction can be inhibited by radical scavengers like TEMPO, providing further evidence for a radical-based pathway. nih.gov

The C-Br bond in this compound is susceptible to oxidative addition with various low-valent transition metals, leading to the formation of reactive organometallic intermediates.

In nickel-catalyzed cross-coupling reactions, evidence points to an unanticipated radical chain pathway where the oxidative addition of the C-Br bond occurs through a bimetallic mechanism. nih.gov This process involves a series of nickel(I), nickel(II), and nickel(III) intermediates. acs.org The key organometallic species is a propargyl-nickel complex. The formation of this intermediate is a critical step that precedes the final bond-forming reductive elimination. nih.gov

The reaction of the propargylic bromide with a Ni(I) complex leads to the formation of a propargylic radical and a Ni(II) species. nih.gov This radical is then trapped by an arylnickel(II) complex, forming a key Ni(III) intermediate, [(pybox)NiIIIPh(propargyl)]Br. acs.orgnih.gov This species subsequently reductively eliminates the final product. The cycle highlights the dynamic interplay between different oxidation states of the metal catalyst and the formation of transient organometallic complexes that are central to the catalytic process.

Alkyne Moiety Reactivity in Complex Systems

The alkyne group in this compound is a versatile functional group that can participate in a wide array of transformations, most notably cyclization reactions.

The presence of both an alkyne and an aryl group within the same molecule (or a derivative thereof) sets the stage for intramolecular cyclization reactions, providing a powerful method for constructing complex polycyclic systems.

A significant reaction involving the alkyne moiety is the intramolecular hydroarylation (IMHA) of aryl propargyl ethers, which can be formed from this compound. This reaction is efficiently catalyzed by indium(III) halides. rsc.orgsyncatmeth.es The process involves the addition of an aryl C-H bond across the alkyne's triple bond.

This cyclization proceeds with high regioselectivity, affording only the 6-endo-dig cyclization product. rsc.orgsyncatmeth.es This outcome is consistent across substrates with both electron-rich and electron-deficient substituents on the benzene (B151609) ring and the alkyne. rsc.org Experimental studies using deuterium (B1214612) labeling support a mechanism involving an electrophilic aromatic substitution. rsc.orgsyncatmeth.es The indium catalyst activates the alkyne, making it susceptible to intramolecular attack by the electron-rich aromatic ring.

The reaction demonstrates good functional group tolerance, as shown in the table below, which summarizes the results for various substituted aryl propargyl ethers.

Indium-Catalyzed Intramolecular Hydroarylation of Aryl Propargyl Ethers rsc.org
Aryl Group SubstituentAlkyne SubstituentCatalystYield (%)Product Type
HHInCl 3916-endo-dig
4-MeHInCl 3956-endo-dig
4-OMeHInCl 3986-endo-dig
4-FHInBr 3856-endo-dig
HPhInCl 3986-endo-dig
HTMSInCl 3906-endo-dig

This methodology provides an efficient route to chromene derivatives, which are important structural motifs in many biologically active compounds.

Cyclization and Intramolecular Annulation Reactions

Aromatic Ring Reactivity Governed by Methoxy (B1213986) Substitution

The reactivity of the benzene ring towards electrophilic attack is significantly influenced by its substituents. In this compound, the methoxy group and the bromopropynyl group exert opposing electronic effects.

In electrophilic aromatic substitution (EAS), substituents on the benzene ring determine both the rate of reaction and the position of the incoming electrophile. wikipedia.org This is known as the directing effect. Substituents are broadly classified as activating (rate-increasing) or deactivating (rate-decreasing), and as ortho-, para-directors or meta-directors. pressbooks.pubwikipedia.org

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. libretexts.orgbyjus.com Its activating nature stems from the ability of the oxygen atom to donate a lone pair of electrons into the aromatic π-system through resonance (+M effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. pearson.comlkouniv.ac.in The resonance structures show that this increased electron density is concentrated at the ortho and para positions, thereby directing incoming electrophiles to these sites. libretexts.orgchemistrytalk.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
Substituent GroupEffect on ReactivityDirecting EffectPrimary Electronic Effect
-OCH₃ (Methoxy)ActivatingOrtho, Para+M (Resonance Donation)
-C≡C-CH₂Br (Bromopropynyl)DeactivatingMeta (predicted)-I (Inductive Withdrawal)

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon bonds. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is particularly relevant to the synthesis of aryl-alkyne structures. libretexts.orgorganic-chemistry.orgwikipedia.org

The synthesis of this compound likely involves a Sonogashira coupling reaction as a key step. For example, 1-iodo- or 1-bromo-3-methoxybenzene could be coupled with a protected form of propargyl alcohol or a related terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comresearchgate.net Subsequent functional group manipulation would then yield the final propargyl bromide product.

Conversely, the propargyl bromide moiety in the title compound can itself participate in coupling reactions. Iron-catalyzed Kumada-type cross-coupling reactions of propargyl halides with Grignard reagents can afford either allene or alkyne products, depending on the reaction conditions and the nature of the substituents. researchgate.net Similarly, palladium-catalyzed reactions of propargylic compounds with various nucleophiles are a powerful tool for C-C and C-heteroatom bond formation. acs.orgnih.gov

Solvent Effects and Catalytic Cycle Investigations

The efficiency and outcome of transition metal-catalyzed reactions are often highly dependent on the choice of solvent. In the context of the Sonogashira coupling, the solvent must solubilize a variety of components, including the aryl halide, the alkyne, the palladium complex, the copper co-catalyst, and the base. lucp.net

Studies have shown that solvent polarity can have a significant impact. While polar aprotic solvents like DMF are sometimes used, non-polar solvents like toluene (B28343) can be superior in certain systems, potentially by preventing the displacement of essential ligands from the palladium center. lucp.net In other cases, polar solvents are preferred. The choice of base and its solubility in the reaction medium are also critical factors. mdpi.com

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, involves three main steps: youtube.comyoutube.comlumenlearning.com

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-methoxybenzene), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

Transmetalation: In the copper-cocatalyzed Sonogashira reaction, the terminal alkyne first reacts with the copper(I) salt to form a copper acetylide. This species then transfers the acetylide group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (aryl and alkynyl) on the palladium center couple and are eliminated from the metal, forming the C-C bond of the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Understanding these mechanistic details and the influence of reaction parameters like solvent is crucial for the rational design and optimization of synthetic routes involving this compound and related compounds.

Table 2: Key Steps in the Palladium Catalytic Cycle for Sonogashira Coupling
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionPd(0) inserts into the aryl-halide bond.0 → +2
TransmetalationThe alkynyl group is transferred from copper to palladium.+2 → +2
Reductive EliminationThe aryl and alkynyl groups couple, releasing the product and regenerating Pd(0).+2 → 0

Applications in Complex Molecule Construction and Materials Chemistry

Synthetic Intermediates for Advanced Scaffolds

Construction of Stereodefined Allene (B1206475) Derivatives

1-(3-Bromoprop-1-ynyl)-3-methoxybenzene serves as a key precursor for the synthesis of stereodefined allenes, which are molecules featuring cumulative double bonds (C=C=C). Allenes are not only present in various natural products but also act as versatile intermediates in organic synthesis. The controlled synthesis of allenes from propargylic electrophiles like this compound is a significant area of research.

A prominent methodology involves the palladium-catalyzed coupling of propargylic compounds with organoboron reagents. acs.orgacs.org In this process, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst can generate a trisubstituted allene. The mechanism is believed to involve the formation of an allenylpalladium intermediate, which subsequently undergoes a Suzuki-Miyaura type coupling with the boronic acid. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. organic-chemistry.org While enantiospecific syntheses often start with chiral propargylic substrates (like benzoates or carbonates), the fundamental reactivity of the propargyl bromide moiety in this compound makes it an ideal candidate for these transformations. acs.orgorganic-chemistry.orgnih.gov

The reaction provides a direct route to aryl-substituted allenes, which are valuable structural motifs. The versatility of this approach allows for the introduction of a wide range of substituents by simply varying the boronic acid coupling partner.

EntryArylboronic AcidCatalyst SystemBaseProduct
1Phenylboronic acidPd(PPh₃)₄ / CuIK₂CO₃1-Methoxy-3-(1-phenylpropa-1,2-dien-1-yl)benzene
24-Tolylboronic acidPd(OAc)₂ / SPhosCs₂CO₃1-Methoxy-3-(1-(p-tolyl)propa-1,2-dien-1-yl)benzene
34-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1-((1-(4-Fluorophenyl)propa-1,2-dien-1-yl)-3-methoxybenzene
4Naphthalene-2-boronic acidPdCl₂(dppf)Na₂CO₃1-Methoxy-3-(1-(naphthalen-2-yl)propa-1,2-dien-1-yl)benzene

Table 1: Representative examples of the synthesis of stereodefined allenes using this compound as a precursor in palladium-catalyzed coupling reactions. The specific products and conditions are illustrative of the general methodology.

Development of Novel Reaction Methodologies

The unique structure of this compound makes it a valuable substrate for developing new synthetic methods. Its utility extends beyond simple allene synthesis to its involvement in more complex transformations, such as multicomponent and cascade reactions. nih.gov

One innovative approach is a bimetallic copper/palladium-catalyzed multicomponent reaction that combines a propargylic substrate, an aryl iodide, and a diboron (B99234) species to produce trisubstituted allenes in a single step. acs.org In this scenario, this compound could react with an aryl iodide and bis(pinacolato)diboron. The reaction is thought to proceed through the in situ formation of an allenylboronic acid or ester intermediate, which then participates in a Suzuki-Miyaura coupling with the aryl iodide. acs.orgacs.org This one-pot process is highly efficient as it avoids the separate synthesis and purification of the organoboron reagent, streamlining the path to complex allenes. acs.org

Furthermore, the allene products derived from this compound can themselves be used in the development of novel reactions. For example, a palladium-catalyzed hydroalkynylation of allenes has been developed to synthesize conjugated (E)-1,3-enyne derivatives with high regio- and stereoselectivity. organic-chemistry.org An allene such as 1-methoxy-3-(propa-1,2-dien-1-yl)benzene, readily synthesized from the title compound, could be a substrate in this transformation, reacting with a terminal alkyne to create a valuable enyne structure. organic-chemistry.org

Reaction TypeReactantsCatalyst(s)Key Feature
Multicomponent Allene SynthesisThis compound, Aryl Iodide, DiboronCuCl / Pd(OAc)₂One-pot borylation and Suzuki-Miyaura coupling
Cascade Reaction2-Formylbenzonitriles, (Chloromethyl)sulfonyl)benzenesK₂CO₃Metal-free, one-pot synthesis of complex heterocycles
Hydroalkynylation of AllenesAllene (from subject compound), Terminal AlkynePd(OAc)₂ / LigandStereoselective formation of (E)-1,3-enynes

Table 2: Novel reaction methodologies where this compound or its direct derivatives can be employed as key substrates.

Potential Applications in Supramolecular Chemistry

While direct applications of this compound in supramolecular chemistry are not extensively documented, its molecular architecture suggests significant potential. Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The design of molecular building blocks (synthons) with specific geometries and reactive sites is fundamental to this field.

This compound possesses several features that make it an attractive candidate for constructing larger supramolecular systems, such as macrocycles. core.ac.uk

Rigid Alkynyl Linker: The alkyne group provides a linear, rigid structural element, which is crucial for creating well-defined shapes and cavities in macrocyclic structures.

Reactive Termini: The molecule has two distinct reactive sites. The propargylic bromide is a versatile handle for nucleophilic substitution, allowing it to be linked to other molecules. The terminal hydrogen of the alkyne, once the bromide is substituted, can be deprotonated and used in coupling reactions like the Sonogashira coupling.

A potential strategy for macrocyclization could involve a "couple-pair" approach. cam.ac.uk For example, the propargylic bromide could be converted to an azide (B81097). A separate bifunctional molecule containing two aryl halide groups could then undergo a double Sonogashira coupling with the alkyne end of two equivalents of the azide-functionalized synthon. The resulting linear molecule, now possessing two terminal azide groups, could be cyclized through an intramolecular azide-alkyne cycloaddition ("click chemistry"), a highly efficient and popular method for macrocycle synthesis. core.ac.ukcam.ac.uk The methoxy-substituted benzene (B151609) ring can also influence intermolecular packing and solubility of the resulting supramolecular assemblies.

Computational and Theoretical Investigations of 1 3 Bromoprop 1 Ynyl 3 Methoxybenzene

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene are dictated by the interplay of the aromatic ring, the electron-donating methoxy (B1213986) group, the electron-withdrawing bromo group, and the π-system of the propynyl (B12738560) group.

Molecular orbital (MO) theory provides a detailed picture of the electron distribution and energy levels within the molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity. numberanalytics.comyoutube.comyoutube.com

For this compound, the HOMO is expected to be predominantly localized on the methoxy-substituted benzene (B151609) ring, which is electron-rich. The electron-donating nature of the methoxy group increases the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is likely to have significant contributions from the propynyl group and the bromine atom, indicating that these are the sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and based on trends observed in similar compounds.

Molecular OrbitalEnergy (eV)Characteristics
LUMO-1.2Primarily localized on the propynyl-bromo moiety, antibonding character.
HOMO-8.5Primarily localized on the methoxy-benzene ring, π-bonding character.
HOMO-1-9.1Deeper lying π-orbital of the benzene ring.
LUMO+1-0.5Higher energy antibonding orbital.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The charge distribution within this compound is non-uniform due to the presence of heteroatoms with different electronegativities. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can provide insights into the partial atomic charges. dergipark.org.tr

The oxygen atom of the methoxy group will possess a partial negative charge, while the attached methyl carbon and the aromatic carbon at the meta position will have partial positive charges. The bromine atom, being highly electronegative, will also carry a significant partial negative charge. The acetylenic carbons of the propynyl group will exhibit a complex charge distribution due to their sp-hybridization.

Reactivity indices, such as the Fukui function, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. dergipark.org.tr For this compound, the electron-rich aromatic ring, particularly the ortho and para positions relative to the methoxy group, are expected to be susceptible to electrophilic attack. The carbon atom attached to the bromine is a likely site for nucleophilic attack.

Table 2: Hypothetical Partial Atomic Charges for Selected Atoms in this compound This data is illustrative and based on general principles of electronegativity and resonance.

AtomHypothetical Partial Charge (a.u.)
O (methoxy)-0.6
C (aromatic, attached to O)+0.4
C (aromatic, ortho to OCH3)-0.2
C (aromatic, para to OCH3)-0.2
C (sp, attached to ring)+0.1
C (sp, middle)-0.1
C (sp3, attached to Br)+0.3
Br-0.3

Reaction Mechanism Elucidation via Quantum Chemistry

Quantum chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. lumenlearning.com

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgwikipedia.org By mapping the PES for a particular reaction, chemists can identify the minimum energy pathways from reactants to products.

For reactions involving this compound, such as nucleophilic substitution at the propargylic carbon, the PES would reveal the energy of the system as the nucleophile approaches and the bromide leaving group departs. The highest point on the minimum energy pathway corresponds to the transition state, which is a critical point for determining the reaction rate. researchgate.net The geometry and energy of the transition state can be precisely calculated using quantum chemical methods.

Once the transition state is located on the PES, the reaction pathway can be traced. For example, in a substitution reaction, the pathway would show the concerted or stepwise nature of the bond-breaking and bond-forming processes.

From the calculated energies of the reactants and the transition state, important kinetic parameters such as the activation energy (Ea) can be determined. The activation energy is a key factor in the Arrhenius equation, which relates the rate constant of a reaction to temperature. Theoretical calculations can thus predict reaction rates and how they are affected by changes in temperature. aip.org

Table 3: Hypothetical Kinetic Parameters for a Nucleophilic Substitution Reaction of this compound This data is for illustrative purposes and would require specific quantum chemical calculations to be determined accurately.

ParameterHypothetical Value
Activation Energy (Ea)80 kJ/mol
Pre-exponential Factor (A)1 x 10^12 s^-1
Rate Constant (at 298 K)1.5 x 10^-2 M^-1s^-1

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering insights into molecular structure and bonding. For this compound, density functional theory (DFT) is a powerful tool for simulating its infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra, when compared with experimental data, provide a robust validation of the computed molecular structure and electronic environment.

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). mahendrapublications.com These calculations determine the vibrational frequencies of the molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key vibrational modes would include:

C≡C stretching: The carbon-carbon triple bond of the propargyl group is expected to show a characteristic absorption in the range of 2100-2260 cm⁻¹. youtube.com

C-H stretching (alkyne): The terminal alkyne C-H bond, if present, would have a sharp peak around 3300 cm⁻¹. However, in this molecule, the alkyne is substituted, so this peak would be absent. youtube.com

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹. spectroscopyonline.com

C-O stretching (methoxy): The stretching of the ether linkage will produce a strong band, typically in the 1000-1300 cm⁻¹ region.

C-Br stretching: This bond will have a vibrational frequency in the lower wavenumber region of the spectrum, usually between 500 and 600 cm⁻¹.

Discrepancies between the calculated and experimental wavenumbers can arise from the calculations being performed on a single molecule in the gas phase, neglecting intermolecular interactions and solvent effects. scispace.com Scaling factors are often applied to the computed frequencies to improve agreement with experimental results.

Illustrative Predicted vs. Experimental IR Frequencies Please note: The following data is illustrative and based on typical values for the functional groups, as specific experimental and computational data for this compound is not available in the cited literature.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Typical Experimental Wavenumber (cm⁻¹)
Aromatic C-H stretch3050-31003030-3100 spectroscopyonline.com
C≡C stretch2150-22002100-2260 youtube.com
Aromatic C=C stretch1450-16001400-1620 spectroscopyonline.com
Asymmetric C-O-C stretch1230-12701200-1275
Symmetric C-O-C stretch1020-10501000-1075
C-Br stretch550-600500-600

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Computational chemistry also allows for the prediction of ¹H and ¹³C NMR chemical shifts. frontiersin.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in DFT calculations for this purpose. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methylene (B1212753) protons of the propargyl group. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing propargyl bromide group. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons, the alkyne carbons, the methoxy carbon, and the methylene carbon.

Recent advancements have seen the application of machine learning algorithms to refine NMR predictions, offering a significant reduction in the computational time required compared to traditional DFT calculations, while maintaining a high degree of accuracy. frontiersin.org

Illustrative Predicted ¹³C NMR Chemical Shifts Please note: The following data is illustrative, as specific computational data for this compound is not available in the cited literature.

Carbon AtomPredicted Chemical Shift (ppm)
C-Br (Methylene)~10-20
C-OCH₃ (Methoxy)~55-60
C≡C (Alkyne)~70-90
Aromatic C-H~110-130
Aromatic C-O~155-160
Aromatic C-C≡~120-135

Solvation Models in Theoretical Reactivity Studies

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. numberanalytics.com Theoretical reactivity studies for this compound would, therefore, need to incorporate the effects of the solvent. This is typically achieved through the use of solvation models in computational chemistry. numberanalytics.comnumberanalytics.com

Implicit Solvation Models

Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. numberanalytics.comtum.de This approach offers a computationally efficient way to account for bulk solvent effects. tum.de Some commonly used implicit solvation models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum of the solvent. numberanalytics.comresearchgate.net

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculation of the solvent's polarization. numberanalytics.com

SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents. researchgate.net

These models are particularly useful for studying how solvent polarity affects the stability of reactants, transition states, and products, thereby influencing reaction rates and mechanisms. nih.gov For instance, in a potential nucleophilic substitution reaction involving the bromine atom of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, thus accelerating the reaction.

Explicit Solvation Models

In contrast to implicit models, explicit solvation models involve the inclusion of a number of individual solvent molecules around the solute. unige.ch This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which cannot be fully captured by continuum models. However, this level of detail comes at a much higher computational cost. tum.de

A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, can offer a balance between accuracy and computational feasibility. For reactions where specific solvent interactions are crucial to the mechanism, such as in solvolysis, an explicit or hybrid model may be necessary for accurate predictions. nih.govunige.ch

The choice of solvation model is critical for accurately predicting the reactivity of this compound in solution. chemrxiv.org For example, a study on the solvolysis of propargyl chloroformate utilized the extended Grunwald-Winstein equation to analyze solvent effects, demonstrating the importance of both solvent nucleophilicity and ionizing power in determining the reaction mechanism. nih.gov A similar theoretical approach for this compound would involve calculating the reaction profile in various solvents to understand how the solvent choice could direct the reaction toward a desired outcome.

Emerging Research Directions for 1 3 Bromoprop 1 Ynyl 3 Methoxybenzene

Chemo-, Regio-, and Stereoselective Transformations

The development of selective reactions is a cornerstone of modern organic synthesis, and 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene presents several opportunities for such transformations.

Chemoselectivity is crucial due to the multiple reactive sites in the molecule. For instance, in cross-coupling reactions, catalysts can be designed to selectively activate the C-Br bond over potential C-H activation on the aromatic ring. Furthermore, the alkyne can undergo various additions, and achieving selectivity between the bromide substitution and alkyne functionalization is a key research goal.

Regioselectivity is particularly relevant in addition reactions to the alkyne. The electronic bias from the 3-methoxybenzene group can direct the addition of reagents to one of the two alkyne carbons. Moreover, reactions involving the propargyl system can potentially lead to either propargyl or allenyl products. Directing the reaction to form one constitutional isomer over the other is a significant area of investigation.

Stereoselectivity becomes important when the reaction creates a new chiral center. For example, the catalytic asymmetric addition of nucleophiles to the alkyne or the enantioselective functionalization of the propargylic position are sought-after transformations that would provide access to valuable chiral molecules.

Transformation TypeSelectivity ChallengePotential Approach
Cross-CouplingC-Br vs. C-H activationLigand design for catalyst
Addition to AlkyneRegioselectivityElectronic control by substituent
Propargyl SubstitutionPropargyl vs. Allenyl productCatalyst and reaction condition tuning
Asymmetric SynthesisEnantioselectivityChiral catalysts or auxiliaries

Development of New Catalytic Systems for Efficiency and Selectivity

To achieve the selective transformations mentioned above, the development of novel catalytic systems is paramount. Current research focuses on several key areas:

Transition Metal Catalysis: Palladium, nickel, and copper catalysts are widely used for cross-coupling reactions involving C-Br bonds. Research is directed towards developing ligands that can enhance the catalyst's activity and selectivity at lower loadings, making the processes more efficient and sustainable. For instance, chromium-catalyzed enantioconvergent allenylation of aldehydes with propargyl halides has been shown to provide excellent regio-, diastereo-, and enantioselectivity.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the benefits of lower toxicity and cost. Chiral organocatalysts could be employed for the enantioselective derivatization of this compound.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable novel transformations that are not possible with a single catalyst. For example, a combination of a transition metal catalyst with an organocatalyst could allow for a cascade reaction where the C-Br bond is first functionalized, followed by a stereoselective reaction at the alkyne.

Integration with Photoredox and Electrochemistry Approaches

Photoredox and electrochemical methods are powerful tools for generating reactive intermediates under mild conditions, and their application to the chemistry of this compound is a promising research avenue.

Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes. This can be used to generate a propargyl radical from the C-Br bond. This radical can then participate in a variety of reactions, such as couplings or additions to alkenes and alkynes. For example, the visible-light-induced selective homocoupling of propargyl bromides has been developed to form 1,5-diynes, which are valuable synthetic building blocks. nih.gov A study on the photoredox propargylation of aldehydes catalyzed by titanium has also been reported, showcasing a practical and effective method. nih.gov

Electrochemistry offers a reagent-free method to achieve reductions or oxidations. The C-Br bond in this compound can be electrochemically reduced to generate a propargyl anion or radical. This approach avoids the use of stoichiometric metallic reductants, making it an environmentally friendly alternative. The combination of electrochemistry with catalysis (electro-catalysis) is a particularly exciting area, where the catalyst can be regenerated electrochemically, leading to highly efficient processes.

MethodActivation of C-Br bondPotential ReactionsAdvantages
Photoredox CatalysisSingle-Electron Transfer (SET)Radical coupling, additionMild conditions, high selectivity
ElectrochemistryElectrochemical ReductionNucleophilic substitution, radical formationReagent-free, sustainable

Scalable Synthesis and Process Optimization

For any chemical compound to be of practical use, its synthesis must be scalable and efficient. Research in this area for this compound focuses on:

Route Scouting: Identifying the most efficient and cost-effective synthetic route from readily available starting materials. This involves evaluating different synthetic strategies and reaction conditions.

Process Optimization: Fine-tuning the reaction parameters of the chosen route, such as temperature, concentration, and catalyst loading, to maximize yield and minimize waste.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation. Developing a flow synthesis for this compound would be a significant step towards its large-scale production. A convenient method for the synthesis of related (prop-2-ynyloxy)benzene derivatives involves the reaction of substituted phenols with propargyl bromide in the presence of a base. nih.gov

Exploration of New Chemical Space through Derivatization

The true value of this compound lies in its potential to be converted into a wide array of new molecules. By systematically exploring its derivatization, new chemical space can be accessed, leading to the discovery of compounds with novel properties and applications.

Key derivatization strategies include:

Cross-Coupling Reactions: The C-Br bond can be substituted with a variety of groups (e.g., aryl, vinyl, alkyl) using reactions like Suzuki, Sonogashira, and Heck couplings.

Click Chemistry: The alkyne functionality is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile click reaction, to introduce triazole rings.

Cycloadditions: The alkyne can participate in various cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, to construct complex cyclic systems.

Multi-component Reactions: Designing one-pot reactions where multiple components, including this compound, come together to form a complex product in a single step can rapidly generate molecular diversity.

The systematic exploration of these derivatization pathways will undoubtedly lead to the discovery of new molecules with interesting biological activities or material properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.